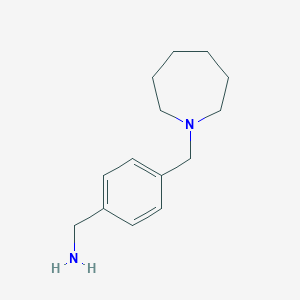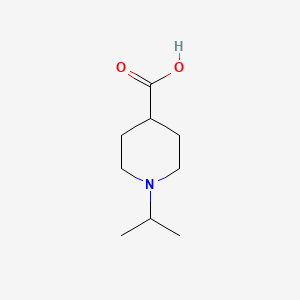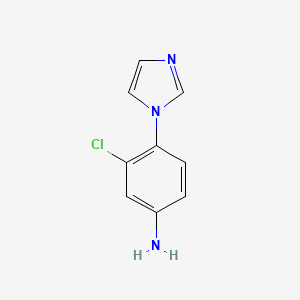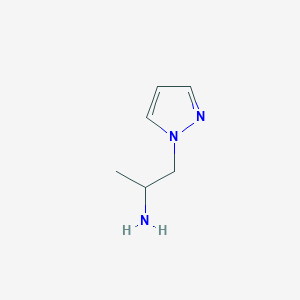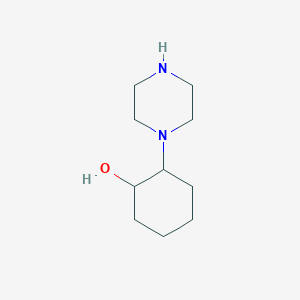![molecular formula C10H13NS B1276604 4-Cyclopropyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine CAS No. 869472-59-3](/img/structure/B1276604.png)
4-Cyclopropyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine (4-CPTHTP) is an organic compound belonging to the class of heterocyclic compounds. It is a cyclic compound composed of four carbon atoms, five hydrogen atoms, one nitrogen atom, and one sulfur atom. 4-CPTHTP is a colorless, odorless, and water-insoluble compound. It has been used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, as a catalyst in organic synthesis, and as a reagent in the synthesis of other heterocyclic compounds.
Scientific Research Applications
Synthesis and Biological Activities
4-Cyclopropyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine (THTP) derivatives have been explored for their potential in various pharmacological fields. Notably, derivatives of THTP have shown a wide range of biological activities. These include antimicrobial, antileishmanial, antiarrhythmic, anti-inflammatory, antihyperlipidemic, antidepressant, anticancer, antiplatelet, antidiabetic, and antituberculosis activities. The fusion of THTP nucleus with other nuclei such as benzene, indole, oxadiazole, and triazole rings has been found to enhance pharmacological activities. Additionally, substitutions on the nitrogen of the thienopyridine ring can significantly modify the biological activities of these compounds (Rao, Rao, & Prasad, 2018).
Chemical Synthesis Techniques
Various synthesis methods for THTP derivatives have been developed. These include reactions involving aryl-3-cyano-2-substituted-methylthiocyclopenta[b]pyridines and the Thorpe-Ziegler cyclization to form amino-functionalized thienopyridines. Such synthetic strategies are instrumental in creating derivatives for potential pharmacological use (Abdel-rahman, Bakhite, Mohamed, & Thabet, 2000).
Potential in Anticancer and Neurotropic Research
THTP derivatives have been studied for their anticancer and neurotropic activities. For example, specific compounds have shown promising results as platelet aggregation inhibitors, which could be valuable in the development of antithrombotic therapies (Challa, Mamidisetty, Ghanta, & Padi, 2014). In another study, novel condensed cyclopentanopyrido[3',2':4,5]thieno[3,2-d]pyrimidine derivatives synthesized from 2-oxo-2,5,6,7-tetrahydro-3-cyano-1H-cyclopenta[b]pyridine displayed significant anticonvulsant activity (Dabaeva et al., 2020).
Future Directions
As for future directions, “4-Cyclopropyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine” and its related compounds could be further explored for their potential applications in various fields such as proteomics research , as inhibitors of Phenylethanolamine N-Methyltransferase , and for their antibacterial activities .
Mechanism of Action
Target of Action
The primary targets of 4-Cyclopropyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine are currently under investigation. It is used in proteomics research applications
Result of Action
The molecular and cellular effects of this compound’s action are currently under study. As a compound used in proteomics research, it may have diverse effects on cellular function .
Biochemical Analysis
Biochemical Properties
4-Cyclopropyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and interactions with various biomolecules. It has been observed to interact with enzymes such as histamine H3 receptors, where it acts as an antagonist or inverse agonist . This interaction influences the secretion of neurotransmitters and histamine levels in the brain and periphery, thereby affecting various physiological processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with histamine H3 receptors can modulate intracellular signaling cascades, leading to changes in gene expression and metabolic activities . Additionally, this compound has been found to exhibit antibacterial activity, further highlighting its impact on cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to histamine H3 receptors, inhibiting or activating these receptors depending on the context . This binding alters the receptor’s conformation, leading to changes in downstream signaling pathways and gene expression. The compound’s antibacterial activity is also attributed to its ability to interfere with bacterial cell wall synthesis and other essential cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular functions. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular signaling and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as modulation of neurotransmitter levels and antibacterial activity . At higher doses, it may induce toxic or adverse effects, including disruptions in cellular signaling and metabolic imbalances . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It has been shown to affect metabolic flux and metabolite levels, particularly in pathways related to histamine metabolism and bacterial cell wall synthesis . The compound’s interactions with specific enzymes, such as histamine H3 receptors, play a crucial role in its metabolic effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is critical for its biological activity, as it determines the concentration of the compound at target sites and its overall efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes .
Properties
IUPAC Name |
4-cyclopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS/c1-2-7(1)10-8-4-6-12-9(8)3-5-11-10/h4,6-7,10-11H,1-3,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLISNFNPLLPBMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2C3=C(CCN2)SC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869472-59-3 |
Source


|
| Record name | 4-cyclopropyl-4H,5H,6H,7H-thieno[3,2-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-bromo-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1276523.png)
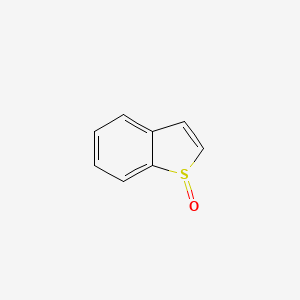


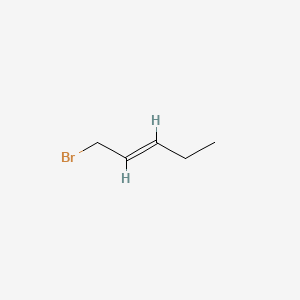
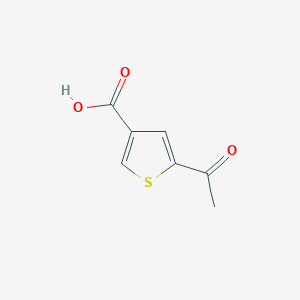
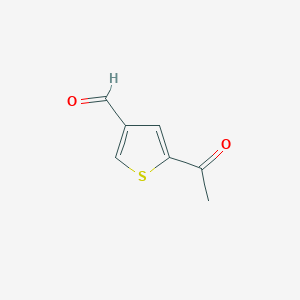
![2-[3-(Aminomethyl)piperidin-1-yl]ethanol](/img/structure/B1276540.png)

